8:2 Fluorotelomer phosphate monoester

Catalog No.
S870951
CAS No.
57678-03-2
M.F
C₁₀H₆F₁₇O₄P
M. Wt
544.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8:2 Fluorotelomer phosphate monoester

CAS Number

57678-03-2

Product Name

8:2 Fluorotelomer phosphate monoester

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate

Molecular Formula

C₁₀H₆F₁₇O₄P

Molecular Weight

544.1

InChI

InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)

SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol 1-(Dihydrogen Phosphate);

The exact mass of the compound 8:2 Fluorotelomer phosphate monoester is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

8:2 Fluorotelomer phosphate monoester (mono-8:2 FTSA) is a key polyfluoroalkyl substance (PFAS) primarily used in industrial surface treatments and aqueous film-forming foams (AFFF). It is a significant environmental precursor to terminal perfluoroalkyl acids (PFAAs), most notably perfluorooctanoic acid (PFOA). [1] The monoester is frequently found in commercial formulations alongside its diester analog (di-8:2 FTSA), but the two forms are not functionally interchangeable due to distinct physicochemical properties and biotransformation pathways. [2] Procuring the pure monoester is critical for applications requiring defined precursor behavior, such as environmental fate modeling, analytical standard development, and toxicological research.

Substituting pure mono-8:2 FTSA with its diester form, a crude mixture, or other chain-length analogs leads to significant quantitative errors in experimental outcomes. The monoester and diester exhibit fundamentally different degradation kinetics and yield distinct profiles of regulated terminal products like PFOA. [1] For instance, the rate of biotransformation in soil can differ by more than seven-fold between the two esters. [2] Using an undefined mixture or the incorrect analog compromises the reproducibility of environmental models, invalidates analytical quantitation, and obscures the specific toxicological contributions of individual PFAS precursors.

Higher PFOA Formation Potential vs. Diester Analog in Biotransformation Models

In an in vitro aerobic biotransformation assay using microbial cultures, 8:2 fluorotelomer phosphate monoester produced a molar yield of the regulated terminal degradant PFOA that was three times higher than that produced by its diester counterpart under identical conditions. [1]

Evidence DimensionMolar Yield of PFOA
Target Compound Data9% (mono-8:2 FTSA)
Comparator Or Baseline3% (di-8:2 FTSA)
Quantified Difference3-fold higher yield
ConditionsAerobic biotransformation assay with mixed microbial culture derived from wastewater treatment plant sludge over 56 days.

This makes the pure monoester an essential and distinct tool for accurately quantifying PFOA formation potential from specific precursors in risk assessment and environmental modeling.

Accelerated Degradation Kinetics in Soil vs. Diester Form

When incubated in aerobic soil microcosms, the monoester form degrades significantly faster than the diester. The calculated half-life for mono-8:2 FTSA was 3.8 days, over seven times shorter than the 28.9-day half-life observed for di-8:2 FTSA. [1]

Evidence DimensionDegradation Half-life (t1/2)
Target Compound Data3.8 days (mono-8:2 FTSA)
Comparator Or Baseline28.9 days (di-8:2 FTSA)
Quantified Difference>7.5-fold faster degradation
ConditionsAerobic soil microcosm incubation at 22 °C.

The rapid degradation makes mono-8:2 FTSA a more immediate source of mobile transformation products in soil, a critical parameter for accurate environmental fate modeling that cannot be captured using the more persistent diester.

Distinct Sediment Sorption Profile Compared to Terminal Degradant PFOA

The environmental mobility of mono-8:2 FTSA is demonstrably different from its terminal degradation product, PFOA. In studies with freshwater sediment, the sediment-water distribution coefficient (log Kd) for mono-8:2 FTSA was 1.76, indicating significantly stronger sorption and lower mobility compared to PFOA, which had a log Kd of 1.29 under similar conditions. [1]

Evidence DimensionSediment-Water Distribution Coefficient (log Kd, L/kg)
Target Compound Data1.76 (mono-8:2 FTSA)
Comparator Or Baseline1.29 (PFOA)
Quantified DifferenceApproximately 3-fold stronger sorption (antilog difference)
ConditionsBatch sorption experiments with freshwater sediment (Pond sediment, Delaware).

This quantitative difference in sorption behavior is fundamental for developing accurate transport models that distinguish between the precursor and its more mobile terminal degradant.

Environmental Fate and Transport Modeling

For developing and validating predictive models of PFAS contamination, the use of pure mono-8:2 FTSA is required. Its distinct and rapid degradation kinetics in soil and unique sediment sorption behavior provide essential input parameters that cannot be accurately represented by the diester analog or PFOA itself. [REFS-1, REFS-2]

Analytical Reference Standard for Component-Specific Analysis

As a certified reference material, pure mono-8:2 FTSA enables accurate quantification in complex environmental and commercial samples. Given its different biotransformation potential compared to the diester, distinguishing between the two is critical for precise source apportionment and risk assessment. [3]

Toxicology and Biotransformation Research

To investigate the specific contribution of individual precursors to the in-vivo formation of PFOA, mono-8:2 FTSA is the correct substrate. Its 3-fold higher PFOA yield compared to the diester makes it a critical tool for studies aiming to understand the metabolic pathways and toxicological implications of fluorotelomer phosphate esters. [3]

XLogP3

4.5

Wikipedia

Perfluorodecyl phosphate

Use Classification

PFAS (n:2 FTOH mono-substituted phosphates, n=4)
PFAS -> Perfluorophosphates -> Surfactants
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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